molecular formula C20H25N3O4 B056467 Tyrosine-4'-dimethylaminophenylalanine CAS No. 124985-59-7

Tyrosine-4'-dimethylaminophenylalanine

Cat. No.: B056467
CAS No.: 124985-59-7
M. Wt: 371.4 g/mol
InChI Key: WNJJVNYQIJOXFR-ROUUACIJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADR-529 hydrochloride involves the reaction of ethylenediaminetetraacetic acid (EDTA) with hydrazine to form a bisdioxopiperazine structure. This intermediate is then reacted with hydrochloric acid to yield ADR-529 hydrochloride .

Industrial Production Methods

Industrial production of ADR-529 hydrochloride typically involves large-scale synthesis using the same basic chemical reactions as in laboratory synthesis. The process includes stringent purification steps to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

ADR-529 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

ADR-529 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

ADR-529 hydrochloride exerts its effects by chelating metal ions, particularly iron, which reduces the formation of free radicals and oxidative stress. It also inhibits DNA topoisomerase II, preventing DNA strand breaks and protecting cells from damage. This dual mechanism is crucial for its cardioprotective properties .

Comparison with Similar Compounds

Similar Compounds

  • ICRF-187 hydrochloride
  • NSC-169780 hydrochloride
  • Zinecard
  • Cardioxane

Uniqueness

ADR-529 hydrochloride is unique in its dual action as both a metal ion chelator and a DNA topoisomerase II inhibitor. This combination makes it particularly effective in reducing the cardiotoxic effects of anthracycline chemotherapy drugs, setting it apart from other similar compounds .

Properties

CAS No.

124985-59-7

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[4-(dimethylamino)phenyl]propanoic acid

InChI

InChI=1S/C20H25N3O4/c1-23(2)15-7-3-14(4-8-15)12-18(20(26)27)22-19(25)17(21)11-13-5-9-16(24)10-6-13/h3-10,17-18,24H,11-12,21H2,1-2H3,(H,22,25)(H,26,27)/t17-,18-/m0/s1

InChI Key

WNJJVNYQIJOXFR-ROUUACIJSA-N

SMILES

CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Key on ui other cas no.

124985-59-7

Synonyms

Tyr-DM-Phe
tyrosine-4'-dimethylaminophenylalanine

Origin of Product

United States

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